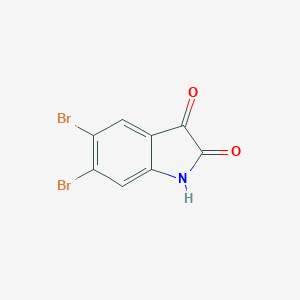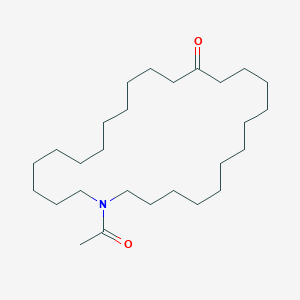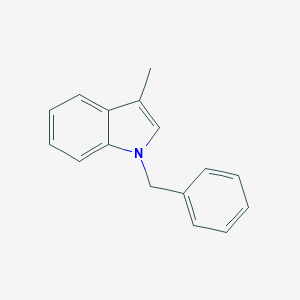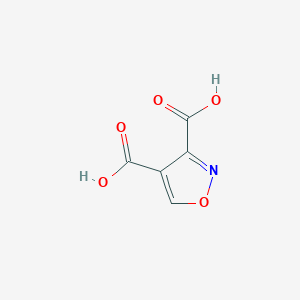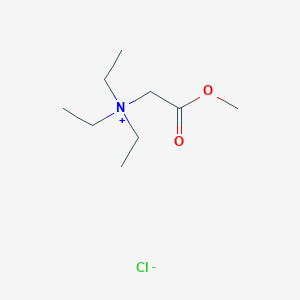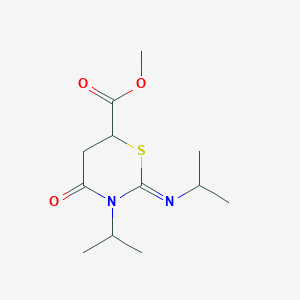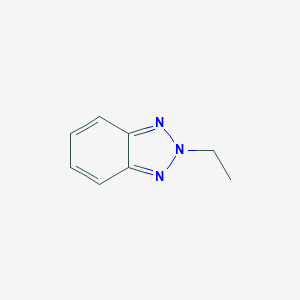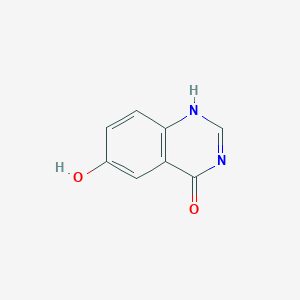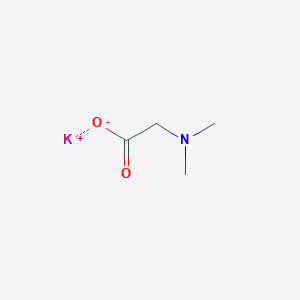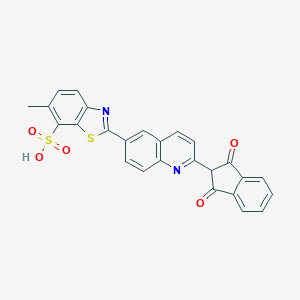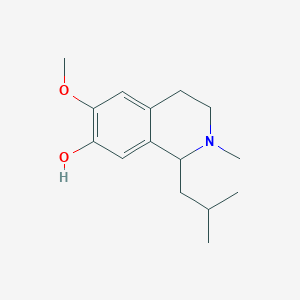
Lophocerine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lophocerine is a naturally occurring alkaloid that is found in a number of plant species, including Lophocereus schottii and Trichocereus bridgesii. This compound has been the subject of much scientific research due to its potential as a therapeutic agent in the treatment of various diseases. In
Wissenschaftliche Forschungsanwendungen
Biosynthesis Studies
Biosynthesis in Lophocereus Schottii : Research has explored the biosynthesis of lophocerine in the plant Lophocereus schottii, revealing that the C5 unit of the alkaloid arises from both leucine and mevalonic acid. Intermediates in this biosynthesis include 3-methylbut-3-enyl pyrophosphate, 3-methylbutan-1-ol, and 3-methylbutanal (O'donovan & Barry, 1974).
Tyrosine as a Precursor : A separate study highlighted that tyrosine serves as the precursor of the C6–C2–N portion of the tetrahydroisoquinoline nucleus in lophocerine, with leucine and mevalonate serving as precursors for the remaining C5 unit (O'donovan & Horan, 1968).
Link to Other Alkaloids : Research into the alkaloids of Lophocereus Schottii has led to the discovery of piloceredine and lophocerine, with lophocerine identified as a biogenetic precursor to other alkaloids like piloceredine (Djerassi, Nakano, & Bobbitt, 1958).
Biomedical Research
- Cytotoxic Effects in Medicinal Use : Lophocereus schottii, a Mexican cactus known as garambullo, has been studied for its cytotoxic effects. The ethanolic extract of L. Schottii bark, which contains lophocerine, demonstrated a significant impact on murine lymphoma cells, suggesting potential in cancer treatment (Orozco-Barocio et al., 2013).
Eigenschaften
CAS-Nummer |
19485-63-3 |
|---|---|
Produktname |
Lophocerine |
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
6-methoxy-2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C15H23NO2/c1-10(2)7-13-12-9-14(17)15(18-4)8-11(12)5-6-16(13)3/h8-10,13,17H,5-7H2,1-4H3 |
InChI-Schlüssel |
GEHUGSUAESFIIV-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C2=CC(=C(C=C2CCN1C)OC)O |
Kanonische SMILES |
CC(C)CC1C2=CC(=C(C=C2CCN1C)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



